molecular formula C18H17Cl2FN4OS B1139415 5-氯-4-(4-氯-2-甲基吡唑-3-基)噻吩-2-甲酰胺-N-[(2S)-1-氨基-3-(3,4-二氟苯基)丙烷-2-基] CAS No. 1047634-63-8

5-氯-4-(4-氯-2-甲基吡唑-3-基)噻吩-2-甲酰胺-N-[(2S)-1-氨基-3-(3,4-二氟苯基)丙烷-2-基]

货号: B1139415
CAS 编号: 1047634-63-8
分子量: 427.3 g/mol
InChI 键: AFJRDFWMXUECEW-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methyl-3-pyrazolyl)-2-thiophenecarboxamide is a member of amphetamines.
Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.
Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

科学研究应用

Medicinal Chemistry Applications

  • Targeted Therapy Development :
    • The compound's structural characteristics suggest it may interact with specific biological targets, making it a candidate for developing targeted therapies. Its potential applications in treating diseases such as cancer and malaria have been explored through structure-based drug design methodologies .
  • Inhibition of Enzymatic Activity :
    • Research indicates that compounds similar to N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the proliferation of certain pathogens. This inhibition can be crucial in developing treatments for malaria .

Case Study: Inhibition of DHODH

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene-based compounds exhibit potent inhibition against DHODH. The findings suggest that the structural modifications present in N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide could enhance its efficacy as an antimalarial agent .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a multi-targeted agent due to its ability to modulate various signaling pathways. The presence of halogen substituents may enhance lipophilicity, potentially improving bioavailability and interaction with cellular membranes.

生物活性

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, also known as Uprosertib, is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and its role in cancer treatment.

Chemical Structure and Properties

Uprosertib is characterized by a complex structure featuring a thiophene ring, which is known for its pharmacological versatility. The compound's IUPAC name reflects its intricate design:

IUPAC Name: N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Molecular Formula: C18H17Cl3F2N4OS
Molecular Weight: 481.8 g/mol

Uprosertib primarily functions as an AKT inhibitor , targeting the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is crucial for regulating cell growth and survival. By inhibiting AKT kinases, Uprosertib disrupts cellular processes that promote tumor proliferation and survival, leading to increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that Uprosertib exhibits significant anticancer properties across various cancer types:

  • In Vitro Studies : Uprosertib demonstrated potent activity against multiple cancer cell lines. For instance, it showed effectiveness in inhibiting the growth of Hep3B liver cancer cells with an IC50 value of approximately 5.46 µM . This indicates a strong potential for therapeutic application in hepatocellular carcinoma.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell division and proliferation .
  • Combination Therapy : Uprosertib has been evaluated in combination with other therapeutic agents to enhance its anticancer effects. Studies suggest that it can be effectively paired with conventional chemotherapeutics to improve overall treatment outcomes.

Additional Biological Activities

Beyond its anticancer properties, Uprosertib exhibits a range of biological activities:

  • Antioxidant Activity : Thiophene derivatives similar to Uprosertib have been reported to possess antioxidant properties, contributing to cellular protection against oxidative stress .
  • Antimicrobial Effects : Some derivatives have shown promising antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating potential applications beyond oncology .

Case Study 1: Efficacy in Melanoma Treatment

A clinical trial evaluated the efficacy of Uprosertib in patients with melanoma. The results indicated that patients receiving Uprosertib exhibited significant tumor reduction compared to those on placebo, highlighting its potential as a targeted therapy for aggressive skin cancers .

Case Study 2: Combination with Immune Checkpoint Inhibitors

In another study, Uprosertib was combined with immune checkpoint inhibitors in patients with solid tumors. The combination therapy resulted in enhanced antitumor responses and improved patient outcomes compared to monotherapy approaches .

Summary of Findings

The following table summarizes key findings related to the biological activity of Uprosertib:

Activity TypeObservationsReference
Anticancer EfficacyIC50 = 5.46 µM against Hep3B cells
Cell Cycle ArrestInduces G2/M phase arrest
Antioxidant ActivityExhibits significant antioxidant properties
Antimicrobial EffectsEffective against E. coli and P. aeruginosa
Clinical EfficacySignificant tumor reduction in melanoma patients

属性

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 2
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 3
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Reactant of Route 6
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。